Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH, followed by selective intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These include compounds like trimetazidine, ranolazine, and aripiprazole, which also contain the piperazine moiety and exhibit similar biological activities.
Indole derivatives: Compounds such as indole-3-acetic acid and its derivatives, which share some structural similarities and biological activities.
Uniqueness
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(2-cyclopentyloxypyridine-4-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-24-18(23)21-11-9-20(10-12-21)17(22)14-7-8-19-16(13-14)25-15-5-3-4-6-15/h7-8,13,15H,2-6,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHJHWTVPQNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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